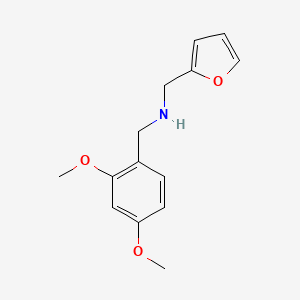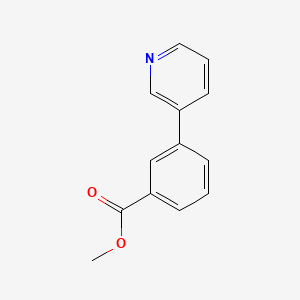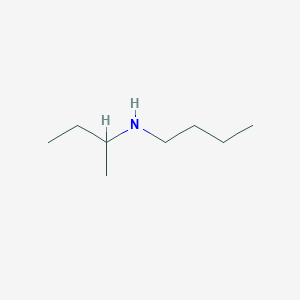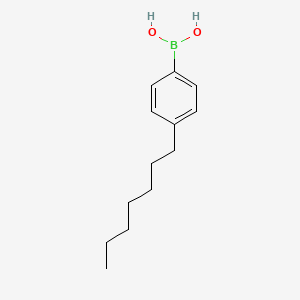![molecular formula C12H14F3N B1307632 2-[3-(三氟甲基)苯基]哌啶 CAS No. 383128-75-4](/img/structure/B1307632.png)
2-[3-(三氟甲基)苯基]哌啶
描述
2-[3-(Trifluoromethyl)phenyl]piperidine is a useful research compound. Its molecular formula is C12H14F3N and its molecular weight is 229.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(Trifluoromethyl)phenyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(Trifluoromethyl)phenyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
晶体结构分析
- 已经对与2-[3-(三氟甲基)苯基]哌啶相关的化合物的晶体结构进行了分析,揭示了有关分子构象和相互作用的细节。这些研究对于理解这些化合物在各个领域中的分子性质和潜在应用至关重要 (Revathi et al., 2015)。
立体选择性合成
- 对与所讨论化合物相关的3-取代2-(三氟甲基)哌啶的立体选择性合成进行了研究,突出了化学合成中的先进技术。这些方法对于创造特定分子构型以满足某些应用的需求至关重要 (Rioton et al., 2015)。
糖基化反应
- 已经探索了在糖基化反应中使用三氟甲基取代化合物。这项研究在碳水化合物化学领域中具有相关性,特别是在合成用于各种应用的复杂糖的过程中 (Crich & Vinogradova, 2007)。
发光性能
- 已经进行了关于三氟甲基取代化合物的发光性能研究,包括与2-[3-(三氟甲基)苯基]哌啶在结构上相关的化合物。这样的研究对于开发用于光电应用的材料至关重要 (Moriguchi et al., 2017)。
细胞毒活性
- 已经对某些三氟甲基苯基取代化合物对肿瘤细胞系的细胞毒活性进行了研究。这在药物化学领域中具有重要意义,特别是在寻找新的抗癌药物方面 (Mahdavi et al., 2011)。
氟代N-杂环化合物
- 已经集中研究了合成氟代哌啶的方法及其在发现化学中的应用。这些研究对于药物和农药的进步至关重要 (García-Vázquez等,2021)。
酶抑制
- 设计哌啶-4-羧酰胺作为可溶性环氧化酶的抑制剂是一个感兴趣的领域。这项研究对于开发新的治疗药物至关重要 (Thalji et al., 2013)。
安全和危害
未来方向
作用机制
Target of Action
It is suggested that compounds with similar structures may interact with peripheral sensory trigeminal nerves .
Mode of Action
Based on its structural similarity to other compounds, it may act as a receptor antagonist, blocking the action of certain neurotransmitters .
Pharmacokinetics
Its molecular weight is 229.25 , which may influence its bioavailability and distribution within the body.
生化分析
Biochemical Properties
2-[3-(Trifluoromethyl)phenyl]piperidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. The trifluoromethyl group attached to the phenyl ring enhances the compound’s ability to interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions . This compound has been shown to inhibit enzymes such as reverse transcriptase by lowering the pKa of cyclic carbamates, thereby enhancing its binding affinity . Additionally, 2-[3-(Trifluoromethyl)phenyl]piperidine interacts with various proteins, potentially altering their conformation and activity.
Cellular Effects
2-[3-(Trifluoromethyl)phenyl]piperidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to modulate cell signaling pathways by interacting with key signaling proteins, leading to altered phosphorylation states and downstream effects . Furthermore, 2-[3-(Trifluoromethyl)phenyl]piperidine can affect gene expression by binding to transcription factors or other regulatory proteins, resulting in changes in the expression levels of target genes . These interactions can ultimately impact cellular metabolism, leading to shifts in metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of action of 2-[3-(Trifluoromethyl)phenyl]piperidine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to enzymes and proteins through hydrogen bonding and hydrophobic interactions, leading to conformational changes that inhibit enzyme activity . Additionally, 2-[3-(Trifluoromethyl)phenyl]piperidine can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-(Trifluoromethyl)phenyl]piperidine can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that 2-[3-(Trifluoromethyl)phenyl]piperidine can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of 2-[3-(Trifluoromethyl)phenyl]piperidine vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 2-[3-(Trifluoromethyl)phenyl]piperidine may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
2-[3-(Trifluoromethyl)phenyl]piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . The presence of the trifluoromethyl group can influence the metabolic stability and clearance of 2-[3-(Trifluoromethyl)phenyl]piperidine, affecting its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, 2-[3-(Trifluoromethyl)phenyl]piperidine is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and may bind to intracellular proteins that facilitate its localization and accumulation . The distribution of 2-[3-(Trifluoromethyl)phenyl]piperidine within tissues can vary depending on factors such as tissue type, blood flow, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2-[3-(Trifluoromethyl)phenyl]piperidine is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments or organelles through interactions with targeting signals on proteins or lipids . The activity and function of 2-[3-(Trifluoromethyl)phenyl]piperidine can be affected by its localization, with different effects observed in the cytoplasm, nucleus, or other subcellular regions .
属性
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-5-3-4-9(8-10)11-6-1-2-7-16-11/h3-5,8,11,16H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGYJPKFIYPWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400914 | |
| Record name | 2-[3-(trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-75-4 | |
| Record name | 2-[3-(trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1307557.png)

![4-[3-Hydroxy-4-(methoxycarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B1307559.png)
![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B1307569.png)

![(E)-1-(1,3-benzodioxol-5-yl)-3-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B1307574.png)



![4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine](/img/structure/B1307587.png)




